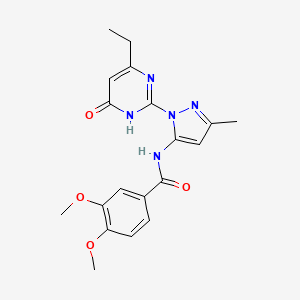![molecular formula C12H12BrNO3S B2669861 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1798516-39-8](/img/structure/B2669861.png)
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further substituted with a furan ring and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the introduction of the carboxamide group through a reaction with an appropriate amine derivative. The furan and methoxyethyl groups are then introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scalable to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and thiophene rings may interact with biological macromolecules, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which can provide distinct electronic and steric properties. This combination can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-16-10(9-3-2-4-17-9)6-14-12(15)11-5-8(13)7-18-11/h2-5,7,10H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNIYQKXOWWMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
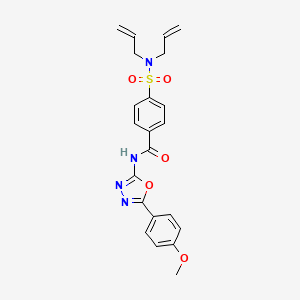
![methyl 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2669781.png)
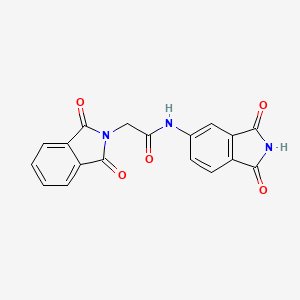
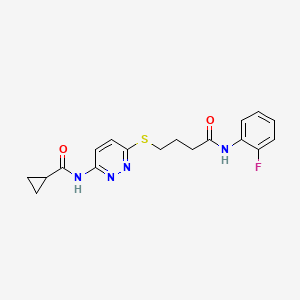
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)
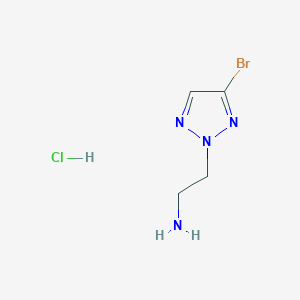
![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)
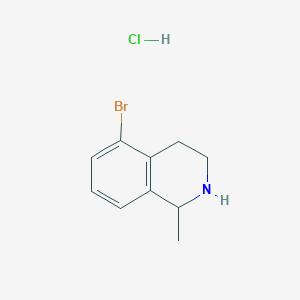
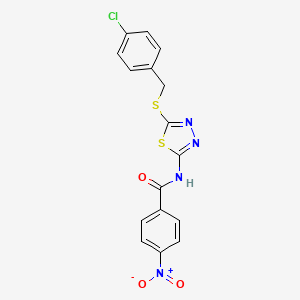
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)
![(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2669797.png)
